molecular formula C7H5F2NO3 B3059893 1,3-Difluoro-2-methoxy-4-nitrobenzene CAS No. 1393179-73-1

1,3-Difluoro-2-methoxy-4-nitrobenzene

Cat. No.: B3059893
CAS No.: 1393179-73-1
M. Wt: 189.12
InChI Key: CWPLDAOSFHZEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-methoxy-4-nitrobenzene can be synthesized through a series of chemical reactions involving fluorination, nitration, and methoxylation of benzene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like fluorine and nitro can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with different positions of the fluorine atoms.

    1-Fluoro-4-methoxy-2-nitrobenzene: Contains only one fluorine atom.

    2,4-Difluoronitrobenzene: Lacks the methoxy group.

Uniqueness

1,3-Difluoro-2-methoxy-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine and nitro) groups makes it a versatile intermediate in organic synthesis .

Biological Activity

1,3-Difluoro-2-methoxy-4-nitrobenzene (DFMNB) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure : DFMNB is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group on a benzene ring. This unique arrangement influences its reactivity and biological activity.

Synthesis Methods : DFMNB can be synthesized through various methods, including:

  • Nitration of 1,3-Difluoro-2-methoxybenzene : This process typically involves the use of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group effectively.
  • Fluorination Reactions : These reactions are crucial for incorporating fluorine atoms into the benzene ring, enhancing the compound's lipophilicity and stability.

The biological activity of DFMNB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects. Additionally, the presence of fluorine atoms increases the compound's interaction with biological membranes and enzymes, facilitating its therapeutic potential.

Antimicrobial Properties

Research indicates that DFMNB exhibits notable antimicrobial activity. Its derivatives have been studied for their efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

DFMNB has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's ability to target specific enzymes involved in cancer cell proliferation further enhances its therapeutic profile.

Toxicological Studies

Toxicological assessments have revealed that DFMNB can induce adverse effects at high concentrations. Notably, studies have shown:

  • Hematological Effects : Exposure to DFMNB resulted in decreased red blood cell counts and hemoglobin levels in animal models, indicating potential anemia .
  • Organ Toxicity : Histopathological examinations revealed increased organ weights and signs of chronic nephropathy at elevated doses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DFMNB against a panel of bacterial strains. The results indicated that DFMNB exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL against various Gram-positive bacteria. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

In another study focusing on cancer cell lines, DFMNB was shown to inhibit cell growth significantly at concentrations above 50 μM. Mechanistic investigations revealed that DFMNB induced apoptosis via activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to cellular stress and death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundDFMNBAntimicrobial, Anticancer
1,3-Difluoro-4-methoxy-2-nitrobenzeneSimilar CompoundModerate antimicrobial activity
1,4-Difluoro-2-methoxy-5-nitrobenzeneAnother CompoundLimited biological studies

Properties

IUPAC Name

1,3-difluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPLDAOSFHZEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285693
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393179-73-1
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393179-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of trifluoroacetic anhydride (26.2 mL, 0.19 mol) in DCM (100 mL) at 0° C. was added, dropwise, hydrogen peroxide (50% in water, 12.9 mL, 0.17 mol) and the reaction mixture was stirred at 0° C. for 1.5 h. 2,4-Difluoro-3-methoxyphenylamine (3 g, 18.9 mmol) was added as a solution in DCM (20 mL) and the reaction mixture stirred at RT for 3 h. The reaction mixture was diluted with brine and extracted with DCM (3×30 mL). The combined organic fractions were washed with sat. aq. NaHCO3 solution, dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, eluting with 0-100% Et2O in cyclohexane) to give the title compound as a colourless solid (2.03 g, 57%). 1H NMR 400 MHz δ (CDCl3): 7.83-7.76 (1H, m), 7.03 (1H, td, J=9.4, 2.5 Hz), 4.08 (3H, t, J=1.1 Hz).
Quantity
26.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2-methoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-methoxy-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-2-methoxy-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-2-methoxy-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-2-methoxy-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-2-methoxy-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.